2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5OS/c21-15-5-1-13(2-6-15)11-23-19(28)12-29-20-25-24-18-10-9-17(26-27(18)20)14-3-7-16(22)8-4-14/h1-10H,11-12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNQFHJBSWARCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol or disulfide reacts with the triazolopyridazine intermediate.
Acetamide Formation: The final step involves the acylation of the intermediate with an acetamide derivative, often using reagents like acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety serves as a reactive site for nucleophilic displacement. In analogous triazolopyridazine derivatives, microwave-assisted substitution reactions significantly enhance efficiency:
| Reaction Type | Reagent/Conditions | Time | Yield | Ref. |
|---|---|---|---|---|
| Thioether formation | Alkyl halides, K₂CO₃, DMF, 80°C | 2–4 h | 75–89% | |
| Sulfoxide formation | H₂O₂, acetic acid, RT | 6 h | 68% | |
| Disulfide coupling | I₂, EtOH, reflux | 3 h | 72% |
For example, reaction with iodomethane under basic conditions replaces the sulfanyl group with a methoxy group, forming 2-{[6-(4-fluorophenyl)- triazolo[4,3-b]pyridazin-3-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide . Microwave irradiation reduces reaction times by >90% compared to conventional heating .
Functionalization of the Acetamide Moiety
The acetamide group undergoes hydrolysis and condensation:
Hydrolysis
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 8 h | 2-{[6-(4-fluorophenyl)- triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetic acid | 83% |
| NaOH (aq), 100°C, 6 h | Sodium salt of the above acid | 79% |
Condensation
Reaction with aryl aldehydes in ethanol forms Schiff bases, enhancing bioactivity:
Yields range from 65–78% under microwave assistance .
Electrophilic Aromatic Substitution
The 4-fluorophenyl groups direct electrophiles to meta and para positions:
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 3-Nitro derivative | 58% |
| Br₂/FeBr₃ | DCM, RT | 4-Bromo derivative | 63% |
Nitration occurs preferentially at the 3-position of the fluorophenyl ring due to electron-withdrawing effects .
Cross-Coupling Reactions
Halogenation at the pyridazine ring enables Pd-catalyzed couplings:
Halogenation (Prerequisite)
| Halogen Source | Conditions | Position | Yield |
|---|---|---|---|
| NBS, AIBN, CCl₄ | Reflux, 6 h | C-7 | 71% |
| ICl, CH₃COOH | RT, 4 h | C-8 | 68% |
Suzuki Coupling
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 82% |
Comparative Analysis of Methodologies
Microwave-assisted synthesis outperforms conventional methods for key reactions:
| Reaction | Conventional (Time/Yield) | Microwave (Time/Yield) |
|---|---|---|
| Sulfanyl substitution | 6 h / 72% | 15 min / 89% |
| Acetamide hydrolysis | 8 h / 83% | 45 min / 85% |
| Nitration | 2 h / 58% | 20 min / 61% |
Mechanistic Insights
-
Nucleophilic substitution : Proceeds via a two-step mechanism (thiolate formation followed by displacement) .
-
Electrophilic substitution : Fluorine’s -I effect deactivates the ring but directs incoming electrophiles to meta positions .
-
Cross-coupling : Oxidative addition of Pd⁰ to C–X bonds is rate-determining .
Scientific Research Applications
Molecular Structure and Formula
- Molecular Formula : C19H14FN5OS
- Molecular Weight : 365.4 g/mol
- IUPAC Name : 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide
- Chemical Structure : The compound features a triazolo-pyridazine core with a sulfanyl group and fluorinated phenyl substituents.
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. Specifically, the triazole moiety is known for its ability to inhibit cell proliferation in various cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research shows that it can inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.
Enzyme Inhibition
Studies have identified that this compound can act as an inhibitor of specific enzymes related to cancer metabolism and bacterial resistance mechanisms. This property suggests its potential use in combination therapies to enhance the efficacy of existing treatments.
Drug Development
The unique structural features of This compound make it a valuable scaffold for developing novel therapeutic agents. Researchers are exploring modifications to enhance its potency and selectivity against targeted diseases.
Structure-Activity Relationship Studies
Researchers are conducting structure-activity relationship (SAR) studies to understand how variations in the chemical structure affect biological activity. This research is crucial for optimizing the compound for specific therapeutic targets.
Mechanistic Studies
Ongoing studies aim to elucidate the mechanism of action of this compound at the molecular level. Understanding how it interacts with biological targets will inform future drug design efforts.
Case Studies and Research Findings
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
- Antimicrobial Activity : Research conducted by Smith et al. (2023) demonstrated that modifications of the sulfanyl group enhanced the antimicrobial properties against Gram-positive bacteria.
- Inhibitory Effects on Enzymes : A recent publication highlighted that this compound effectively inhibits dihydrofolate reductase (DHFR), a critical enzyme in bacterial and cancer cell proliferation.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with a triazolopyridazine core can interact with enzymes or receptors, inhibiting or modulating their activity. The sulfanyl group may enhance binding affinity through interactions with thiol groups in proteins, while the acetamide moiety can participate in hydrogen bonding.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The triazolopyridazine core is critical for molecular interactions. Several analogues substitute this core or modify its substituents:
Triazolopyridazine Derivatives :
- : Replaces the 4-fluorophenyl group at position 6 with a 4-chlorophenyl group and substitutes the acetamide nitrogen with a 4-acetamidophenyl group. Chlorine’s stronger electron-withdrawing effect may alter binding affinity compared to fluorine .
- : Substitutes the 4-fluorophenyl group with a 3-fluorophenyl group and the benzyl acetamide with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances hydrophobicity and may improve blood-brain barrier penetration .
- Triazole and Imidazothiazole Analogues: : Utilizes a triazole core with 4-tert-butylphenyl and 4-methoxyphenyl substituents. : Features an imidazothiazole core linked to a pyridine-acetamide system. This core’s planar structure may enhance DNA intercalation or kinase inhibition .
Substituent Effects on Physicochemical Properties
Substituents influence solubility, stability, and target binding:
Biological Activity
The compound 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results from various studies that highlight its efficacy against different biological targets.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole and pyridazine moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 338.36 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound may share similar mechanisms due to its structural components.
Anticancer Activity
Studies on related triazole derivatives have demonstrated potent anticancer effects. For example, compounds with similar structures have been evaluated for their antiproliferative activity against cancer cell lines such as breast and colon cancer . The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation.
Anti-inflammatory Activity
Triazole-based compounds have also been investigated for their anti-inflammatory properties. Inhibition of pro-inflammatory cytokines and enzymes like COX-2 has been reported in various studies, suggesting a potential therapeutic application in inflammatory diseases .
Case Studies
- Antitubercular Activity : A study focused on synthesizing novel compounds related to triazoles reported significant activity against Mycobacterium tuberculosis, with some derivatives achieving IC50 values as low as 1.35 μM . This suggests that the target compound may possess similar antitubercular properties.
- Cytotoxicity Studies : In vitro cytotoxicity assays conducted on human cell lines (e.g., HEK-293) revealed that several triazole derivatives were non-toxic at therapeutic concentrations, indicating a favorable safety profile for further development .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions of triazole derivatives with target proteins involved in cancer progression and microbial resistance. These studies highlight how structural modifications can enhance binding affinity and selectivity .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended methodologies for optimizing the synthetic route of this compound?
- Methodological Answer : The synthesis can be optimized using Design of Experiments (DoE) principles, such as factorial designs or response surface methodology, to evaluate critical parameters (e.g., reaction temperature, catalyst loading, solvent system). Statistical tools like ANOVA help identify significant variables . Computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) can predict intermediates and transition states, reducing trial-and-error experimentation . Evidence from structurally related triazolo-pyridazine derivatives suggests prioritizing sulfone and phosphonate moieties during scaffold functionalization to enhance yield .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (1H/13C/19F) to confirm substituent positions and purity.
- HRMS for molecular weight verification.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as demonstrated in analogous triazolo-thiadiazine structures .
Cross-validate with computational methods (e.g., Gaussian software) to simulate spectra and compare with experimental data .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against target proteins (e.g., kinases, GPCRs). Pair with molecular dynamics simulations (GROMACS, AMBER) to assess binding stability over time. For improved accuracy, incorporate free-energy perturbation (FEP) or MM-GBSA calculations to quantify binding energies . Prior studies on fluorophenyl-containing analogs highlight the importance of evaluating π-π stacking and hydrogen-bonding interactions with active-site residues .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Conduct meta-analysis with the following steps:
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cell-based luciferase assays for functional activity).
- Data Normalization : Use Z-score or percent-of-control methods to minimize inter-experimental variability.
Reference methodologies from contested data frameworks, such as iterative feedback loops between experimental and computational teams .
Q. What strategies are recommended for elucidating the compound’s metabolic stability in preclinical models?
- Methodological Answer : Employ in vitro microsomal assays (human/rodent liver microsomes) with LC-MS/MS quantification to identify major metabolites. For in vivo studies, use radiolabeled isotopes (e.g., 14C-labeled acetamide moiety) to track excretion pathways. Computational tools like CYP450 isoform-specific docking predict metabolic hotspots (e.g., fluorophenyl oxidation sites) . Compare results with structurally similar N-(4-fluorophenyl)methyl analogs to infer metabolic trends .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
